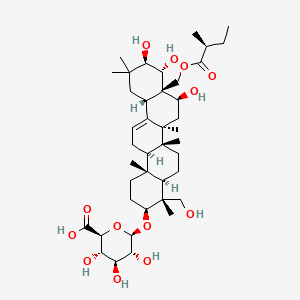

Gymnemic acid XIII

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gymnemic acid XIII is a triterpenoid saponin glycoside derived from the leaves of the medicinal plant Gymnema sylvestre, which belongs to the family Asclepiadaceae . This compound is known for its various medicinal properties, including antidiabetic, lipid-lowering, antimicrobial, and antioxidative activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Gymnemic acid XIII is typically extracted from the leaves of Gymnema sylvestre using solvent extraction methods. The extraction process involves the use of ethanol at varying concentrations and temperatures to maximize the yield of gymnemic acid . For instance, a concentration of 50% ethanol at 70°C for 2 hours has been found to be optimal for extracting gymnemic acid from dried leaves .

Industrial Production Methods

Industrial production of this compound involves biotechnological approaches, including the establishment of cell and organ cultures from Gymnema sylvestre . These cultures are treated with various elicitors to enhance the production of gymnemic acid. The use of bioreactors for large-scale production is also being explored to meet the growing demand for this compound .

Análisis De Reacciones Químicas

Types of Reactions

Gymnemic acid XIII undergoes various chemical reactions, including glycosylation, oxidation, and hydroxylation . These reactions are facilitated by enzymes such as glycosyltransferases and cytochrome P450-dependent monooxygenases .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include glycosyltransferases for glycosylation and cytochrome P450 enzymes for oxidation and hydroxylation . The reaction conditions typically involve specific pH levels and temperatures that are conducive to the activity of these enzymes.

Major Products Formed

The major products formed from the reactions of this compound include various glycosides and oxidized derivatives, which contribute to its diverse biological activities .

Aplicaciones Científicas De Investigación

Gymnemic acid XIII has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying triterpenoid saponin glycosides and their chemical properties.

Biology: It is studied for its role in inhibiting protein biosynthesis by interacting with ribosome machinery.

Medicine: This compound is primarily used in the management of diabetes mellitus due to its ability to stimulate pancreatic β-cells and inhibit α-glucosidase enzyme.

Industry: The compound is used in the development of natural antidiabetic drugs and nutraceuticals.

Mecanismo De Acción

Gymnemic acid XIII exerts its effects through multiple mechanisms:

Inhibition of Sweetness: It interacts with taste receptors on the tongue, blocking the ability to taste sweetness.

Stimulation of Insulin Secretion: It stimulates the release of insulin from pancreatic cells, promoting glucose uptake by cells and reducing blood sugar levels.

Inhibition of α-Glucosidase: It inhibits the α-glucosidase enzyme, reducing the breakdown of carbohydrates into glucose and thereby lowering blood sugar levels.

Comparación Con Compuestos Similares

Gymnemic acid XIII is unique among triterpenoid saponin glycosides due to its specific molecular structure and biological activities. Similar compounds include:

Hodulcine: A dammarane-type triterpene glycoside from the leaves of Hovenia dulcis.

Lactisole: Sodium 2-(4-methoxyphenoxy)propanoate.

Ziziphin: A triterpene glycoside with the molecular formula C51H80O18.

These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.

Propiedades

Número CAS |

155023-61-3 |

|---|---|

Fórmula molecular |

C41H66O13 |

Peso molecular |

767.0 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8S,8aR,9R,10R,12aS,14aR,14bR)-8,9,10-trihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[[(2S)-2-methylbutanoyl]oxymethyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C41H66O13/c1-9-20(2)34(51)52-19-41-22(16-36(3,4)31(47)32(41)48)21-10-11-24-37(5)14-13-26(53-35-29(46)27(44)28(45)30(54-35)33(49)50)38(6,18-42)23(37)12-15-39(24,7)40(21,8)17-25(41)43/h10,20,22-32,35,42-48H,9,11-19H2,1-8H3,(H,49,50)/t20-,22-,23+,24+,25-,26-,27-,28-,29+,30-,31-,32-,35+,37-,38-,39+,40+,41-/m0/s1 |

Clave InChI |

DAEICXOPEYOMGC-DDRSIQBQSA-N |

SMILES isomérico |

CC[C@H](C)C(=O)OC[C@@]12[C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]1CC([C@H]([C@@H]2O)O)(C)C)C)O |

SMILES canónico |

CCC(C)C(=O)OCC12C(CC(C(C1O)O)(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.